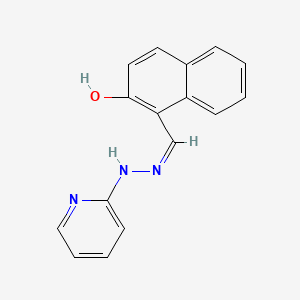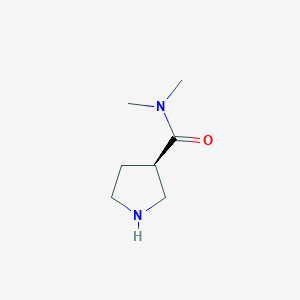
2-乙烯基芴
概述
描述
2-Vinylfluorene is an organic compound that belongs to the class of vinyl-substituted aromatic hydrocarbons It is characterized by the presence of a vinyl group attached to the fluorene moiety
科学研究应用
2-Vinylfluorene has a wide range of applications in scientific research, including:
Chemistry: It is used as a monomer in the synthesis of polymers with unique electronic and optical properties. These polymers are of interest for applications in organic electronics and photonics.
Biology: The compound is studied for its potential use in the development of fluorescent probes and sensors for biological imaging and diagnostics.
Medicine: Research is ongoing to explore the potential of 2-vinylfluorene derivatives as therapeutic agents for various diseases, including cancer and neurodegenerative disorders.
Industry: In the industrial sector, 2-vinylfluorene is used in the production of high-performance materials, such as coatings, adhesives, and composites, due to its excellent chemical stability and mechanical properties.
作用机制
Target of Action
The primary target of 2-Vinylfluorene is the ion pair structure of partially metallated poly(2-vinylfluorene) . The degree of metallation along the polymer chain influences the ion pair structure effectively .
Mode of Action
2-Vinylfluorene interacts with its targets by means of electronic absorption and fluorescence spectroscopy . In the ground state, the conversion of contact ion pairs into solvent-separated ion pairs along the polymer chain is depressed by electrostatic interaction between the ion pairs . The contact ion pairs with a bulky counter cation form aligned pendant fluorenide chromophores . In the excited state, the steric effect of counter cation in the polymer chain hinders the rearrangement of the fluorenide chromophores after Franck-Condon transition .
Biochemical Pathways
The biochemical pathways affected by 2-Vinylfluorene involve the ion pair structure of partially metallated poly(2-vinylfluorene) . These effects influence the conformation of the polymer chain . An intramolecular energy migration along the polymer chain is also studied .
Result of Action
The action of 2-Vinylfluorene results in indicators that are significantly less phototoxic in cardiomyocyte monolayers . These results demonstrate how structural modification to the voltage sensing domain have a large effect on improving the overall properties of molecular wire-based voltage indicators .
Action Environment
The action of 2-Vinylfluorene is influenced by environmental factors such as the presence of a bulky counter cation and the degree of metallation along the polymer chain . These factors can affect the ion pair structure and the rearrangement of the fluorenide chromophores .
生化分析
Biochemical Properties
The role of 2-Vinylfluorene in biochemical reactions is primarily related to its ability to act as a voltage-sensitive fluorophore . This means it can be used to monitor changes in membrane potential in cells, which is a crucial aspect of cellular function .
Cellular Effects
2-Vinylfluorene has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been used to monitor action potential kinetics in both mammalian neurons and human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) .
Molecular Mechanism
The molecular mechanism of action of 2-Vinylfluorene involves its interaction with the cellular membrane. The addition of a single vinyl spacer in the fluorene molecular wire scaffold improves the voltage sensitivity 1.5- to 3.5-fold over fluorene-based voltage probes .
Temporal Effects in Laboratory Settings
It is known that the compound exhibits much lower phototoxicity than previous voltage indicators in cardiomyocyte monolayers .
准备方法
Synthetic Routes and Reaction Conditions: 2-Vinylfluorene can be synthesized through several methods. One common approach involves the reaction of fluorene with acetylene in the presence of a catalyst such as palladium on carbon. The reaction typically occurs under high-pressure conditions and elevated temperatures to facilitate the formation of the vinyl group on the fluorene ring.
Industrial Production Methods: In industrial settings, the production of 2-vinylfluorene often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain high-quality 2-vinylfluorene suitable for various applications.
化学反应分析
Types of Reactions: 2-Vinylfluorene undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to form 2-ethylfluorene, which may have different chemical properties and applications.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various derivatives with modified chemical properties.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions to achieve selective reduction.
Substitution: Halogenation reagents, such as bromine or chlorine, can be used to introduce halogen atoms into the vinyl group, leading to the formation of halogenated derivatives.
Major Products Formed:
Oxidation: 2-Vinylfluorenone
Reduction: 2-Ethylfluorene
Substitution: Halogenated derivatives such as 2-bromovinylfluorene
相似化合物的比较
2-Vinylfluorene can be compared with other similar compounds, such as:
2-Vinylfluorenone: This compound is an oxidized derivative of 2-vinylfluorene and has different chemical properties and applications.
2-Ethylfluorene:
Halogenated Vinylfluorenes: These derivatives have halogen atoms attached to the vinyl group, leading to modified reactivity and applications.
Uniqueness: 2-Vinylfluorene is unique due to its ability to undergo a wide range of chemical reactions, leading to the formation of various derivatives with diverse properties. Its versatility makes it a valuable compound for research and industrial applications.
属性
IUPAC Name |
2-ethenyl-9H-fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12/c1-2-11-7-8-15-13(9-11)10-12-5-3-4-6-14(12)15/h2-9H,1,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESYYRDPBSQZHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC2=C(C=C1)C3=CC=CC=C3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90452993 | |
| Record name | 2-vinylfluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10473-10-6 | |
| Record name | 2-vinylfluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethenyl-9H-fluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(1-ethyl-1H-indol-5-yl)sulfonyl]-N-(2-piperidin-1-ylethyl)piperidine-3-carboxamide](/img/structure/B1649678.png)
![2-(2-chlorophenoxy)-N-(2-{[(7-oxo-1-propyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methyl]thio}phenyl)acetamide](/img/structure/B1649681.png)
![N-(2-chloro-5-methoxy-4-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}phenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide](/img/structure/B1649684.png)
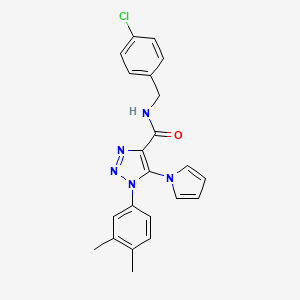
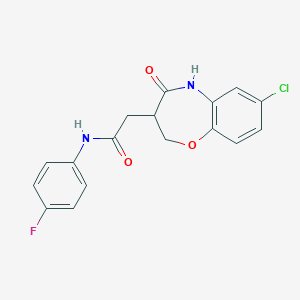
![9-(3-hydroxy-4-methoxyphenyl)-12,14-dimethyl-17-(2-methylphenyl)-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione](/img/structure/B1649689.png)

![1-(2,1,3-Benzothiadiazol-5-yl)-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B1649692.png)
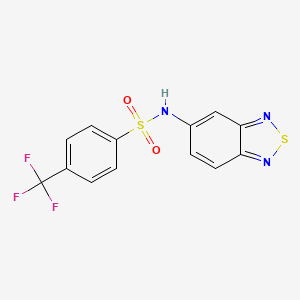
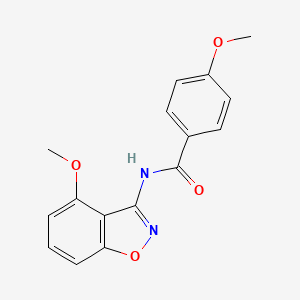
![N-[ethyl(phenyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B1649695.png)
![3-[(3-methylthiophen-2-yl)methyl]-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B1649696.png)
